molecular formula C6H5ClNaO B072343 Sodium 4-chlorophenolate CAS No. 1193-00-6

Sodium 4-chlorophenolate

Cat. No.: B072343
CAS No.: 1193-00-6
M. Wt: 151.54 g/mol
InChI Key: MXJBIALFHGDUPE-UHFFFAOYSA-N
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Description

Sodium 4-chlorophenolate is a chemical compound with the molecular formula C₆H₄ClNaO. It is the sodium salt of 4-chlorophenol and is commonly used in various industrial and pharmaceutical applications. This compound is known for its antibacterial and antifungal properties, making it useful in a range of applications from disinfectants to preservatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chlorophenolate is typically synthesized by the reaction of 4-chlorophenol with sodium hydroxide. The reaction can be represented as follows: [ \text{C}_6\text{H}_4\text{ClOH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{ClONa} + \text{H}_2\text{O} ] In this reaction, 4-chlorophenol is dissolved in an alkaline solution, and sodium hydroxide is added to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-chlorophenol and sodium hydroxide are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through crystallization or other separation techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: This compound is known to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Sodium 4-chlorophenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-chlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This compound targets various molecular pathways involved in cell membrane synthesis and maintenance, making it effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

  • Sodium 2-chlorophenolate
  • Sodium 3-chlorophenolate
  • Sodium 4-bromophenolate

Comparison: Sodium 4-chlorophenolate is unique due to its specific chlorine substitution at the para position, which imparts distinct chemical and biological properties. Compared to sodium 2-chlorophenolate and sodium 3-chlorophenolate, the para-substitution in this compound results in different reactivity and antimicrobial efficacy. Sodium 4-bromophenolate, on the other hand, has a bromine atom instead of chlorine, which can lead to variations in its chemical behavior and applications .

Biological Activity

Sodium 4-chlorophenolate (Na-4-CP) is a compound derived from 4-chlorophenol, commonly used in various industrial applications, including as a herbicide and in the synthesis of plant growth regulators. This article explores the biological activity of this compound, focusing on its environmental impact, toxicity, and potential applications in biodegradation and plant physiology.

This compound is the sodium salt of 4-chlorophenol, characterized by its chemical formula C6H4ClO2NaC_6H_4ClO_2Na. It is soluble in water and exhibits alkaline properties due to the presence of the sodium ion. The compound is caustic and toxic, necessitating careful handling in laboratory and industrial settings.

Toxicological Effects

Toxicity Studies:
this compound has been shown to exhibit significant toxicity to various organisms. In studies assessing its effects on aquatic life, it was found that concentrations as low as 5 mg/L can lead to adverse effects on fish and invertebrates. The compound's toxicity is primarily attributed to its ability to disrupt cellular functions and induce oxidative stress.

Carcinogenic Potential:
Research indicates a potential link between exposure to chlorophenols, including this compound, and increased cancer risk. A review of epidemiological studies suggested elevated risks for soft-tissue sarcoma and non-Hodgkin lymphoma among populations exposed to chlorophenols . However, specific data on this compound's carcinogenicity remains limited.

Biodegradation

Microbial Degradation:
this compound can be biodegraded by various microorganisms, particularly Pseudomonas species. A study demonstrated that Pseudomonas putida effectively degraded 4-chlorophenol, achieving approximately 90% removal efficiency within 14 days under controlled conditions . The biodegradation kinetics were modeled using Haldane-like equations, indicating that the presence of sodium salicylate (SA) influenced the degradation rate of both phenol and 4-chlorophenol.

Kinetic Parameters:
The degradation rates of this compound were assessed through batch experiments. The maximum specific degradation rate was found to be significantly affected by initial substrate concentrations, with complete removal achieved within varying time frames depending on microbial load and environmental conditions.

Parameter Value
Initial concentration31-42 mg/L
Complete degradation time52-122 hours
Microbial speciesPseudomonas putida

Applications in Plant Physiology

This compound serves as a precursor for synthesizing plant growth regulators like 4-chlorophenoxyacetic acid (4-CPA). These compounds mimic auxin activity, promoting root growth and fruit development under suboptimal conditions. For instance, low concentrations of 4-CPA have been utilized commercially to enhance fruit setting in tomatoes .

Case Studies

  • Environmental Impact Assessment:
    A study conducted on the effects of chlorophenol exposure in industrial workers revealed a correlation between high exposure levels and increased incidences of soft-tissue sarcoma. The study highlighted the need for stringent regulations regarding chlorophenol use in industrial settings .
  • Bioremediation Efforts:
    Research focusing on bioremediation strategies employed Pseudomonas putida to treat wastewater contaminated with chlorinated phenols. The results indicated a promising approach for reducing environmental toxicity through microbial action .

Properties

CAS No.

1193-00-6

Molecular Formula

C6H5ClNaO

Molecular Weight

151.54 g/mol

IUPAC Name

sodium;4-chlorophenolate

InChI

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;

InChI Key

MXJBIALFHGDUPE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[O-])Cl.[Na+]

Isomeric SMILES

C1=CC(=CC=C1[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1O)Cl.[Na]

Key on ui other cas no.

1193-00-6

Related CAS

106-48-9 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A large batch of sodium p-chlorophenoxide salt was prepared by the reaction of 529.4 grams (4.12 moles) of p-chlorophenol with 99.0 grams (4.12 moles) of sodium hydride in THF at room temperature. A light yellow solution was obtained after 2 hours. A sample of the salt was neutralized with HCl and analyzed. The analysis showed 100% p-chlorophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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